Alizarin Blue S

Catalog No.
S12795291
CAS No.
M.F
C17H11NNa2O10S2-2
M. Wt
499.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alizarin Blue S

Product Name

Alizarin Blue S

IUPAC Name

disodium;5,6-dihydroxy-3,4-dihydronaphtho[2,3-f]isoquinoline-7,12-dione;disulfite

Molecular Formula

C17H11NNa2O10S2-2

Molecular Weight

499.4 g/mol

InChI

InChI=1S/C17H11NO4.2Na.2H2O3S/c19-14-9-3-1-2-4-10(9)15(20)13-12(14)8-5-6-18-7-11(8)16(21)17(13)22;;;2*1-4(2)3/h1-6,18,21-22H,7H2;;;2*(H2,1,2,3)/q;2*+1;;/p-4

InChI Key

HKIKRHWMSGKSAN-UHFFFAOYSA-J

Canonical SMILES

C1C2=C(C=CN1)C3=C(C(=C2O)O)C(=O)C4=CC=CC=C4C3=O.[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+]

Alizarin Blue S is a synthetic dye belonging to the anthraquinone family, characterized by its vibrant blue color. Its chemical formula is C₁₅H₉N₂NaO₃S, and it is commonly used as an acid-base indicator due to its ability to change color in response to pH variations. This compound is soluble in water and exhibits a complex structure that allows it to form various coordination complexes with metal ions, enhancing its utility in analytical chemistry.

  • Acid-Base Reaction: It acts as an acid-base indicator, changing from blue in alkaline conditions to yellow in acidic environments. This property makes it useful for pH monitoring and titrations .
  • Complex Formation: The dye forms stable complexes with metal ions such as copper, which can be exploited for analytical purposes. For instance, a blue complex is formed when Alizarin Blue S interacts with copper ions, allowing for sensitive detection of trace metals .
  • Reactivity with Vanadates: At low pH levels, Alizarin Blue S undergoes oxidative degradation in the presence of vanadates, leading to the formation of various complexes that can be analyzed spectrophotometrically .

Alizarin Blue S has been studied for its biological activities, particularly its potential as an antimicrobial agent. Some research indicates that it may exhibit inhibitory effects against certain bacterial strains. Additionally, its role as a staining agent in histology allows for visualization of cellular structures, aiding in the study of biological tissues.

The synthesis of Alizarin Blue S typically involves the following methods:

  • Condensation Reaction: The compound can be synthesized through the condensation of anthraquinone derivatives with appropriate amines or sulfonic acids under acidic conditions.
  • Sulfonation: The introduction of sulfonic groups enhances solubility and reactivity. This process often involves treating anthraquinone with sulfuric acid or chlorosulfonic acid.
  • Purification: Post-synthesis, the product is purified through crystallization or chromatography techniques to ensure high purity for analytical applications.

Alizarin Blue S has diverse applications across various fields:

  • Analytical Chemistry: Used as a reagent for detecting metal ions, particularly copper and other transition metals.
  • Biological Staining: Employed in histology and cytology for staining tissues and cells.
  • Textile Dyeing: Utilized in dyeing processes for wool, leather, and other natural fibers due to its vibrant color and good fastness properties.
  • pH Indicator: Acts as a reliable pH indicator in laboratory settings.

Interaction studies involving Alizarin Blue S focus on its ability to form complexes with various metal ions. These studies reveal that:

  • The stability of the complexes varies significantly depending on the metal ion involved.
  • The formation constants of these complexes can provide insights into the binding affinity and selectivity of Alizarin Blue S towards specific ions .
  • Research has demonstrated that the dye's interaction with metal ions can be influenced by environmental factors such as pH and ionic strength.

Several compounds share structural similarities with Alizarin Blue S. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
Alizarin ComplexoneC₁₉H₁₅NO₈Forms chelates with lanthanides; used for fluoride detection .
Alizarin RedC₁₄H₈O₄Known for its use as a textile dye; less water-soluble than Alizarin Blue S.
Alizarin YellowC₁₄H₈O₄SExhibits different color properties; used primarily in dyeing processes.

Alizarin Blue S stands out due to its dual role as a dye and an analytical reagent, along with its unique ability to form stable complexes with various metal ions. Its application range extends from textile industries to biological research, making it a versatile compound in both scientific and industrial contexts.

The development of Alizarin Blue S emerged from the broader trajectory of synthetic anthraquinoid dyes pioneered in the early 1900s. While René Bohn’s 1901 discovery of Indanthrene Blue (C.I. Vat Blue 4) marked a breakthrough in lightfast dye chemistry, Alizarin Blue S represents a subsequent innovation within the mordant dye subclass. Unlike vat dyes requiring reduction for application, mordant dyes like Alizarin Blue S form stable complexes with metal ions, enabling direct use on pre-treated fabrics.

Industrial adoption accelerated through figures like James Morton, whose 1906 "unfadeable" textile line showcased the superiority of synthetic anthraquinoid dyes over natural alternatives. Alizarin Blue S’s synthesis—involving sulfonation of 3-amino-1,2-dihydroxyanthracene-9,10-dione—optimized solubility and binding affinity, addressing limitations of early anthraquinoid dyes.

Natural vs. Synthetic Origins in Anthraquinoid Dye Chemistry

Natural anthraquinoid dyes, such as alizarin extracted from Rubia tinctorum roots, dominated pre-industrial textile production. These compounds lack sulfonic acid groups, limiting their water solubility and necessitating mordant-assisted fixation. Alizarin Blue S’s synthetic origin circumvented these constraints through strategic functionalization:

PropertyNatural AlizarinAlizarin Blue S
SourceRubia tinctorum rootsSynthetic synthesis
SolubilityInsoluble in waterWater-soluble
Functional GroupsHydroxyl, ketoneSulfonate, hydroxyl
Application MethodRequires mordantSelf-mordanting

The synthetic route to Alizarin Blue S involves heating 3-amino-1,2-dihydroxyanthracene-9,10-dione with sulfuric acid, followed by sodium bisulfite treatment to introduce sulfonate groups. This modification enhances dye-substrate interactions, enabling direct bonding to cellulose and protein fibers without auxiliary agents.

Industrial Significance in Textile and Biological Staining

Alizarin Blue S’s industrial value stems from its balanced fastness profile and versatility:

Textile Dyeing:

  • Complexation Behavior: Forms stable chelates with metal ions (e.g., Fe³⁺, Al³⁺), producing colorfast navy-blue shades.
  • Fastness Properties:
TestRating (ISO)
Light Fastness5-6
Wash Fastness4
Perspiration Fastness4

These metrics surpass many natural dyes, aligning with early 20th-century demands for durable fabrics.

Molecular Formula and Systematic Nomenclature

Alizarin Blue S represents a sulfonated derivative of the parent compound alizarin blue, characterized by enhanced water solubility through the incorporation of sodium sulfonate groups [2]. The molecular formula of Alizarin Blue S is C₁₇H₁₃NNa₂O₁₀S₂, with a molecular weight of 501.4 grams per mole [2] [3]. This compound is officially registered under Chemical Abstracts Service number 66675-89-6 and is classified in the Colour Index as Mordant Blue 27 with the designation CI 67415 [2] [8].

The systematic International Union of Pure and Applied Chemistry nomenclature for Alizarin Blue S is disodium;5,6-dihydroxy-3,4-dihydronaphtho[2,3-f]isoquinoline-7,12-dione;disulfite [6]. Alternative systematic names include 7,12-Dihydro-5,6,7,12-tetrahydroxynaphtho[2,3-f]quinoline-7,12-disulfonic acid sodium salt (1:2) [2]. The compound exhibits a characteristic red light navy blue appearance in its crystalline solid form [2] [8].

Table 1: Molecular Identity and Properties of Alizarin Blue S

PropertyValue
Molecular FormulaC₁₇H₁₃NNa₂O₁₀S₂
Molecular Weight501.4 g/mol
Chemical Abstracts Service Number66675-89-6
Colour Index NameMordant Blue 27 (CI 67415)
International Union of Pure and Applied Chemistry Namedisodium;5,6-dihydroxy-3,4-dihydronaphtho[2,3-f]isoquinoline-7,12-dione;disulfite
Material Data Levy NumberMFCD00190655
Standard International Chemical Identifier KeyHKIKRHWMSGKSAN-UHFFFAOYSA-J
Physical AppearanceRed light navy blue crystalline solid

The structural foundation of Alizarin Blue S is built upon the naphtho[2,3-f]quinoline-7,12-dione core system [1] [7]. This tricyclic aromatic heterocycle contains a quinoline ring fused to a naphthoquinone moiety, creating an extended conjugated system that contributes to the compound's chromophoric properties [1]. The base structure, alizarin blue, has the molecular formula C₁₇H₉NO₄ and molecular weight of 291.26 grams per mole [1] [7].

Table 2: Structural Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Chemical Abstracts Service NumberSolubility Profile
Alizarin Blue (Base)C₁₇H₉NO₄291.26568-02-5Insoluble in water
Alizarin Blue SC₁₇H₁₃NNa₂O₁₀S₂501.4066675-89-6Soluble in water and ethanol
Alizarin Blue RC₁₇H₉NO₄291.26568-02-5Insoluble in water
Alizarin ComplexoneC₁₉H₁₅NO₈385.303952-78-1Soluble in water

Crystallographic Data and Three-Dimensional Conformation

The crystallographic analysis of Alizarin Blue S reveals a predominantly planar molecular geometry characteristic of extended aromatic systems [22] [24]. The tricyclic naphthoquinoline core maintains planarity through extensive π-conjugation, with minimal deviation from coplanarity observed across the aromatic framework [22] [25]. Structural investigations of related quinoline-dione systems demonstrate that the quinoline nitrogen and carbonyl oxygens participate in intramolecular interactions that stabilize the planar conformation [22] [24].

The three-dimensional conformation of Alizarin Blue S is characterized by the spatial arrangement of hydroxyl groups at positions 5 and 6 of the naphthoquinoline system [1] [2]. These hydroxyl substituents adopt configurations that minimize steric hindrance while maximizing intramolecular hydrogen bonding opportunities [24]. The sulfonate groups, positioned at the 7 and 12 positions, extend outward from the planar aromatic core, facilitating solvation and ionic interactions in aqueous environments [2] [21].

Table 3: Crystallographic and Conformational Data

ParameterValue
Ring System TypeTricyclic aromatic heterocycle
Core StructureNaphtho[2,3-f]quinoline-7,12-dione
Hydroxyl Substitution Pattern5,6-dihydroxy configuration
Sulfonate Group Positions7,12-disulfonic acid derivatives
Planarity AssessmentPlanar naphthoquinoline core with minimal deviation
Intramolecular Distance3.0-7.3 Å (typical aromatic spacing)
Bond Angle Range110.4°-111.1° (sp³ hybridized centers)
Torsion Angle CharacteristicsExtended conjugation maintains planarity

Comparative crystallographic studies of naphthoquinoline derivatives reveal that the molecular packing in crystal structures is governed by hydrogen bonding networks and π-π stacking interactions [22] [41]. The crystalline form of Alizarin Blue S likely exhibits similar intermolecular interactions, with the sulfonate groups participating in ionic interactions with sodium cations and water molecules [21] [22]. The planar aromatic system facilitates efficient crystal packing through face-to-face aromatic stacking arrangements [22] [27].

Molecular modeling investigations of related naphthoquinone systems indicate that the equilibrium geometry is achieved through minimization of strain energy while maintaining optimal aromatic overlap [24]. The bond angles within the quinoline portion of the molecule typically range from 110.4° to 111.1°, reflecting the sp³ hybridization characteristics of non-aromatic carbon centers [24]. The extended conjugation system maintains structural rigidity and prevents significant conformational flexibility [24] [27].

Sodium Bisulfite Adduct Formation and Solubility Enhancement

The formation of sodium bisulfite adducts represents a crucial chemical modification that transforms the water-insoluble alizarin blue base into the highly water-soluble Alizarin Blue S derivative [2] [8]. This transformation occurs through the nucleophilic addition of bisulfite ions to specific positions on the naphthoquinoline framework, resulting in the formation of sulfonic acid derivatives [35] [36]. The synthetic preparation involves treating the alizarin blue intermediate with sodium bisulfite under controlled conditions [2] [8].

The mechanism of sodium bisulfite addition follows established patterns for nucleophilic attack on aromatic systems [14] [36]. Sodium bisulfite functions as a nucleophile, forming covalent bonds with electrophilic carbon centers adjacent to electron-withdrawing carbonyl groups [36] [39]. The reaction proceeds through the formation of intermediate sulfonate esters, which subsequently undergo rearrangement to yield stable sulfonic acid derivatives [14] [39]. The presence of multiple reaction sites on the naphthoquinoline framework allows for the introduction of two sulfonate groups at the 7 and 12 positions [2] [8].

The solubility enhancement achieved through bisulfite adduct formation results from the introduction of highly polar sulfonate groups that facilitate strong ionic interactions with water molecules [21] [30]. The sodium counterions associated with the sulfonate groups create a hydrophilic environment that promotes dissolution in aqueous media [21] [32]. Comparative solubility studies demonstrate that Alizarin Blue S exhibits significant water solubility, in contrast to the parent alizarin blue compound, which remains insoluble in water [28] [29].

The hydrophilic character imparted by sulfonate substitution enables Alizarin Blue S to dissolve readily in both water and ethanol [2] [8]. This dual solubility profile expands the range of applications and facilitates processing in various solvent systems [21] [32]. The sulfonic acid derivatives create an ionic environment that enhances interaction with polar solvents while maintaining the chromophoric properties of the aromatic core [21] [30].

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

498.96197646 g/mol

Monoisotopic Mass

498.96197646 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-09

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